2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-N-(4-nitrophenyl)acetamide
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Description
2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Benzothiazepine derivatives are synthesized through various chemical reactions, showcasing their versatility in organic synthesis. For example, the synthesis of N-(p-tolyl)-2-(2-(4-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-2-yl)phenoxy)acetamide demonstrates the complex reactions involved in creating benzothiazepine compounds. These syntheses often involve reactions with o-aminothiophenol and other precursors to yield compounds with distinct chemical properties, useful for further chemical studies and applications (Nguyen, Bui, & Nguyen, 2018).
Pharmacological Potential
Benzothiazepines have shown promising pharmacological properties, including acting as calcium channel blockers. Their structural similarity to known calcium channel blocking agents like diltiazem suggests potential therapeutic applications in cardiovascular diseases. Research into benzothiazepine derivatives has explored their effects on smooth muscle and other pharmacological properties, indicating their potential use in developing new drugs with coronary vasodilator activity (Nagao, Sato, Iwasawa, Takada, & Ishida, 1972).
Drug Delivery Systems
The inclusion complex formation of benzodiazepine derivatives with β-cyclodextrin points to their application in enhancing the solubility, stability, and delivery of pharmaceutical compounds. Cyclodextrins can improve the bioavailability of drugs by forming inclusion complexes, which is crucial for compounds with poor water solubility. This application is significant for the development of more effective and efficient drug delivery systems (Papezhuk et al., 2020).
Anticonvulsant Properties
Certain benzothiazepine derivatives exhibit anticonvulsant properties, indicating their potential in treating neurological disorders such as epilepsy. The synthesis and evaluation of these compounds for their anticonvulsant activity can lead to the development of new therapeutic agents that are effective against seizures (Chimirri et al., 1998).
Properties
IUPAC Name |
2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-12-10-18(23)20(15-4-2-3-5-16(15)26-12)11-17(22)19-13-6-8-14(9-7-13)21(24)25/h2-9,12H,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIGDTWESOGURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.